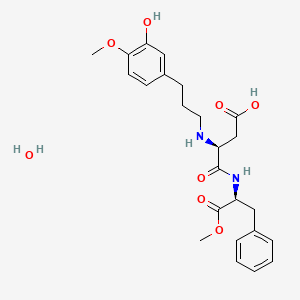

Advantame

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

714229-20-6 |

|---|---|

Molecular Formula |

C24H32N2O8 |

Molecular Weight |

476.5 g/mol |

IUPAC Name |

(3S)-3-[3-(3-hydroxy-4-methoxyphenyl)propylamino]-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid;hydrate |

InChI |

InChI=1S/C24H30N2O7.H2O/c1-32-21-11-10-17(14-20(21)27)9-6-12-25-18(15-22(28)29)23(30)26-19(24(31)33-2)13-16-7-4-3-5-8-16;/h3-5,7-8,10-11,14,18-19,25,27H,6,9,12-13,15H2,1-2H3,(H,26,30)(H,28,29);1H2/t18-,19-;/m0./s1 |

InChI Key |

NQQIEOGMDRFTDZ-HLRBRJAUSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)CCCN[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC)O.O |

Canonical SMILES |

COC1=C(C=C(C=C1)CCCNC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)OC)O.O |

Origin of Product |

United States |

Foundational & Exploratory

Advantame: A Comprehensive Technical Review

An In-depth Guide for Researchers and Drug Development Professionals

Advantame, a high-potency sweetener, has garnered significant interest within the food and pharmaceutical industries. This technical guide provides a detailed overview of its chemical properties, synthesis, analytical methodologies, and metabolic fate, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is chemically designated as N-[N-[3-(3-hydroxy-4-methoxyphenyl)propyl]-α-aspartyl]-L-phenylalanine 1-methyl ester, monohydrate.[1][2] It is structurally similar to aspartame and neotame as an N-substituted derivative of aspartame.[1][3] The sweetener is a white to yellow powder and is noted for being approximately 20,000 times sweeter than sucrose and about 100 times sweeter than aspartame.[2]

| Property | Value | Reference |

| CAS Number | 714229-20-6 (monohydrate) | |

| Molecular Formula | C24H30N2O7·H2O | |

| Molecular Weight | 476.52 g/mol (monohydrate) | |

| Melting Point | 101.5 °C | |

| Solubility in Water (25°C) | 0.099 g/100 mL (very slightly soluble) | |

| Solubility in Ethanol (25°C) | 1.358 g/100 mL (sparingly soluble) | |

| Assay (anhydrous basis) | 97.0% - 102.0% | |

| Water Content | Not more than 5% | |

| Residue on Ignition | Not more than 0.2% | |

| Lead (Pb) | Not more than 1 mg/kg |

Synthesis of this compound

The manufacturing of this compound is a three-step chemical synthesis process. The process begins with the production of 3-hydroxy-4-methoxycinnamaldehyde (HMCA), which is then selectively hydrogenated to form 3-(3-hydroxy-4-methoxyphenyl) propionaldehyde (HMPA). The final step involves the N-alkylation of aspartame with HMPA to produce this compound.

Caption: this compound Synthesis Workflow.

Experimental Protocols

Synthesis of this compound (Exemplary Protocol)

A detailed experimental protocol for the synthesis of this compound involves the reductive amination of aspartame with (3-hydroxy-4-methoxy) cinnamaldehyde. In one patented method, sodium borohydride is dissolved in acetic acid and cooled. (3-hydroxy-4-methoxy) cinnamaldehyde and aspartame are added to this suspension and stirred. The resulting mixture is then subjected to hydrogenation using a palladium/carbon catalyst. The final product is purified by recrystallization from a methanol-water mixture.

Quantification in Food Matrices

A common method for the determination of this compound in food products is Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

-

Sample Preparation: The sample is extracted with a methanol-water solution (50:50, v/v) and then centrifuged. The resulting supernatant is filtered before analysis.

-

Instrumentation: An Agilent SB-C18 column (150 mm × 2.1 mm, 5 µm) is typically used with gradient elution. Detection is performed using positive electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode.

-

Validation: This method has shown good linearity in the range of 0.01-1.0 mg/L with correlation coefficients exceeding 0.997. The limit of detection (LOD) and limit of quantification (LOQ) have been reported as 0.03 mg/kg and 0.10 mg/kg, respectively. Average spiked recoveries range from 80.3% to 98.0%.

Metabolic and Degradation Pathways

Metabolism

Orally administered this compound is primarily converted to ANS9801-acid in the gastrointestinal tract before absorption. While this compound is rapidly but poorly absorbed, the main route of excretion is through the feces.

References

Advantame Metabolism and Excretion in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the metabolic and excretory pathways of advantame, a high-intensity sweetener, in humans. The information presented is compiled from publicly available safety and pharmacokinetic studies, intended to serve as a resource for researchers and professionals in the fields of food science, toxicology, and drug development.

Metabolism of this compound

This compound undergoes limited absorption and is primarily metabolized in the gastrointestinal tract before systemic circulation. The principal metabolic transformation is the hydrolysis of the methyl ester group, leading to the formation of its main metabolite, ANS9801-acid.

The metabolic cascade of this compound can be summarized as follows:

-

Primary Pathway: De-esterification: In the gastrointestinal tract, this compound is rapidly and extensively converted to its de-esterified form, ANS9801-acid (N-[N-[3-(3-hydroxy-4-methoxyphenyl)propyl]-L-α-aspartyl]-L-phenylalanine). This is the predominant metabolite found in both plasma and excreta.

-

Secondary Pathways: A smaller fraction of this compound and its primary metabolite, ANS9801-acid, undergoes further metabolism. This results in the formation of minor metabolites, including:

-

N-(3-(3-hydroxy-4-methoxyphenyl))propyl-L-aspartic acid (HF-1): This metabolite is formed through the cleavage of the amide bond linking the aspartic acid and phenylalanine moieties.

-

5-(3-aminopropyl)-2-methoxyphenol (HU-1): This is another minor metabolite identified in urine.

-

Excretion of this compound and its Metabolites

The elimination of this compound and its metabolites from the human body is relatively rapid and occurs predominantly through the feces.

-

Fecal Excretion: The vast majority of an orally administered dose of this compound is excreted in the feces. Approximately 89% of the ingested this compound is eliminated via this route. The excreted compounds in feces consist of unchanged this compound and its metabolites, primarily ANS9801-acid and HF-1.

-

Urinary Excretion: A minor portion of the administered dose is excreted in the urine, accounting for about 6.2% of the total dose. The urinary metabolite profile includes small amounts of ANS9801-acid, HF-1, and HU-1.

Quantitative Data Summary

The following tables summarize the quantitative data on the excretion of this compound and its metabolites in humans, based on studies utilizing ¹⁴C-labeled this compound.

Table 1: Excretion of this compound and Metabolites in Humans

| Excretion Route | Percentage of Administered Dose (%) |

| Feces | 89 |

| Urine | 6.2 |

Source:

Table 2: Distribution of this compound and its Metabolites in Feces

| Metabolite | Percentage of Administered Dose (%) |

| De-esterified this compound (ANS9801-acid) | 52 |

| N-(3-(3-hydroxy-4-methoxyphenyl))propyl-L-aspartic acid (HF-1) and Phenylalanine | 30 |

Source:

Table 3: Distribution of this compound and its Metabolites in Urine

| Metabolite | Percentage of Administered Dose (%) |

| De-esterified this compound (ANS9801-acid) | 2.3 |

| 5-(3-aminopropyl)-2-methoxyphenol (HU-1) | 1.9 |

| N-(3-(3-hydroxy-4-methoxyphenyl))propyl-L-aspartic acid (HF-1) | 1.0 |

Source:

Experimental Protocols

Several clinical studies have been conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in humans.

Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study

A human ADME study was conducted using ¹⁴C-labeled this compound to trace its fate in the body.

-

Study Design: An open-label, single-dose study in healthy human subjects.

-

Test Substance: Oral administration of ¹⁴C-labeled this compound. The exact number of subjects and the specific radioactive dose are not detailed in the available literature.

-

Sample Collection: Blood, urine, and feces were collected at predetermined intervals to measure total radioactivity and to profile and quantify this compound and its metabolites.

-

Analytical Methods: High-Performance Liquid Chromatography (HPLC) coupled with radiochemical detection was used to separate and quantify this compound and its metabolites. Mass spectrometry (MS) was likely used for structural identification of the metabolites.

Clinical Safety and Pharmacokinetic Studies

Two primary studies have been reported:

-

Single Escalating Dose Study:

-

Subjects: 24 healthy adult volunteers.

-

Dosage: Randomized to receive single oral doses of 0.1, 0.25, or 0.5 mg/kg body weight.

-

Assessments: Pharmacokinetic and safety parameters were monitored for 8 days post-dose. Plasma concentrations of this compound and ANS9801-acid were measured.

-

-

Multiple-Dose Study:

-

Subjects: 24 healthy adult volunteers.

-

Dosage: Randomized to receive 30 mg of this compound per day (administered in three divided doses) or a placebo for 4 weeks.

-

Assessments: Safety and tolerability were the primary endpoints. Plasma concentrations of this compound and ANS9801-acid were also monitored.

-

In both studies, plasma concentrations of this compound and its primary metabolite, ANS9801-acid, were often below the limit of quantification.

Analytical Methodologies

The quantification of this compound and its metabolites in biological matrices has been accomplished using validated analytical methods.

-

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometric (MS) Detection: This is the primary technique used for the separation and quantification of this compound and its metabolites in various matrices. Specific methods would involve:

-

Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from the biological matrix (plasma, urine, feces).

-

Chromatographic Separation: A C18 reversed-phase HPLC column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: Tandem mass spectrometry (MS/MS) provides high sensitivity and selectivity for the quantification of the parent compound and its metabolites.

-

Visualizations

Metabolic Pathway of this compound

Caption: Metabolic pathway of this compound in humans.

Experimental Workflow for a Human ADME Study

advantame sweetness potency compared to sucrose and aspartame

An In-depth Technical Guide to the Sweetness Potency of Advantame in Comparison to Sucrose and Aspartame

This technical guide provides a comprehensive analysis of the sweetness potency of this compound, a high-intensity sweetener, in relation to sucrose (table sugar) and aspartame. The document is intended for researchers, scientists, and professionals in drug and food development, offering detailed quantitative data, experimental methodologies, and visual representations of key concepts.

Quantitative Comparison of Sweetness Potency

This compound is a potent, non-caloric artificial sweetener derived from aspartame and vanillin.[1][2] Its sweetness intensity is significantly higher than both sucrose and aspartame, although the exact potency varies depending on the concentration and the food matrix in which it is used.[3]

Sweetness Relative to Sucrose

The following table summarizes the relative sweetness of this compound and aspartame when compared to sucrose, which serves as the standard reference with a sweetness potency of 1.

| Sweetener | Sweetness Potency vs. Sucrose (by mass) | Notes |

| Sucrose | 1x | The benchmark for sweetness. |

| Aspartame | ~180-200x | Commonly used as a sugar substitute in various foods and beverages.[4] |

| This compound | ~20,000x (up to 37,000x) | Its relative sweetness can range from 7,000 to 47,700 times that of sucrose depending on the equivalent sucrose concentration.[3] At a concentration equivalent to a 6% sucrose solution, this compound is approximately 37,000 times sweeter than sucrose. |

Sweetness of this compound Relative to Aspartame

This table provides a direct comparison of the sweetness potency between this compound and its parent compound, aspartame.

| Sweetener | Sweetness Potency vs. Aspartame (by mass) | Notes |

| Aspartame | 1x | A widely used artificial sweetener. |

| This compound | ~100-120x | This compound is approximately 70 to 120 times sweeter than aspartame, depending on the specific application and concentration. Some sources state it is about 110 times sweeter than aspartame. |

Experimental Protocols for Determining Sweetness Potency

The determination of a sweetener's potency is primarily achieved through sensory evaluation by trained human panelists. These protocols are designed to quantify the perceived sweetness intensity in a controlled and reproducible manner.

Sensory Panel and Environment

-

Panelist Selection: Panelists are selected based on their sensory acuity, ability to discriminate between different taste intensities, and consistency in judgment.

-

Training: Trained panelists are familiarized with the specific sensory attributes to be evaluated (e.g., sweetness, bitterness, aftertaste) and the scaling methods used. Reference standards, typically aqueous solutions of sucrose at various concentrations (e.g., 2%, 5%, 8%, 10%), are used to calibrate the panelists.

-

Testing Environment: Evaluations are conducted in a controlled environment, free from distracting odors and noise, with standardized lighting and temperature to ensure that external factors do not influence perception.

Methodology: Magnitude Estimation

A common and effective psychophysical method for measuring supra-threshold taste intensity is Magnitude Estimation .

-

Reference Standard: Panelists are first presented with a reference sample, typically a sucrose solution of a specific concentration, which is assigned a certain sweetness intensity value.

-

Sample Evaluation: Panelists are then given a series of sweetener solutions at different concentrations to evaluate. The samples are typically presented in a randomized order to prevent bias.

-

Intensity Rating: For each sample, panelists assign a numerical value to its perceived sweetness in proportion to the reference standard. For example, if a sample is perceived as twice as sweet as the reference, it would be assigned double the reference value.

-

Data Analysis: The geometric means of the panelists' ratings for each concentration are calculated. These values are then used to generate a dose-response curve by plotting perceived sweetness intensity against sweetener concentration.

-

Potency Calculation: The relative sweetness potency is determined by comparing the concentration of a sweetener required to achieve the same perceived sweetness intensity as a specific concentration of sucrose.

Sample Preparation and Presentation

-

Solutions: Sweeteners are dissolved in purified, deionized water or a specific food/beverage base to be tested.

-

Concentration Range: A range of concentrations for each sweetener is prepared to establish a dose-response relationship.

-

Presentation Protocol: A "sip-and-spit" method is commonly employed, where panelists sip the sample, evaluate it in their mouth for a standardized period, and then expectorate it. Panelists rinse their mouths with purified water between samples to cleanse the palate.

Caption: A flowchart of the sensory evaluation process.

Molecular Mechanism of Sweet Taste Perception

The sensation of sweetness is initiated by the binding of sweet molecules to a specific G protein-coupled receptor (GPCR) on the surface of taste cells in the tongue. This receptor is a heterodimer composed of two protein subunits: Taste Receptor Type 1 Member 2 (T1R2) and Taste Receptor Type 1 Member 3 (T1R3).

-

Binding Sites: Different sweeteners bind to different sites on the T1R2/T1R3 receptor. Aspartame and its derivative, this compound, are known to bind to a pocket within the Venus Flytrap Module (VFTM) of the T1R2 subunit. Sucrose is believed to interact with the VFTM of both T1R2 and T1R3 subunits.

-

Receptor Activation: The binding of a sweetener molecule induces a conformational change in the receptor complex. This change activates an intracellular G protein called gustducin.

-

Signal Transduction Cascade: Activated gustducin initiates a downstream signaling cascade, leading to the activation of phospholipase C β2. This enzyme generates second messengers (IP3 and DAG), which trigger the release of calcium (Ca²⁺) from intracellular stores.

-

Neurotransmitter Release: The increase in intracellular Ca²⁺ opens the TRPM5 ion channel, leading to depolarization of the taste cell. This electrical signal culminates in the release of neurotransmitters, such as ATP, which activate sensory nerve fibers that transmit the "sweet" signal to the brain.

Caption: The molecular pathway of sweet taste perception.

References

review of toxicological studies on advantame

An In-depth Technical Guide to the Toxicological Profile of Advantame

Introduction

This compound, a high-potency sweetener derived from aspartame, has undergone extensive toxicological evaluation to establish its safety for human consumption. This technical guide provides a comprehensive review of the key toxicological studies that have informed the decisions of global regulatory bodies. The safety of this compound has been assessed through a wide range of studies, including investigations into its metabolism, genotoxicity, carcinogenicity, and effects on reproduction and development.[1][2] The U.S. Food and Drug Administration (FDA) reviewed 37 animal and human studies to determine its safety, examining potential effects on the immune, reproductive, developmental, and nervous systems.[3]

Pharmacokinetics and Metabolism

Studies on the metabolism and toxicokinetics of this compound and its principal metabolite, ANS9801-acid, have been conducted in mice, rats, rabbits, dogs, and humans.[4][5]

Absorption, Distribution, Metabolism, and Excretion (ADME):

-

Absorption: this compound is rapidly but poorly absorbed following oral administration. Oral pharmacokinetic studies using ¹⁴C-labeled this compound showed a total radioactivity bioavailability ranging from 4% to 23%.

-

Metabolism: The primary metabolic pathway involves the hydrolysis of the methyl ester group, predominantly occurring in the gastrointestinal tract, to form the de-esterified metabolite, ANS9801-acid. Any this compound that is absorbed intact is quickly converted to ANS9801-acid in the plasma.

-

Distribution: Due to its rapid metabolism and poor absorption, only small amounts of this compound and its metabolites are detected in the blood shortly after ingestion.

-

Excretion: The primary route of excretion for this compound and its metabolites is through the feces. In humans, rats, and dogs, over 80-90% of the administered dose is excreted via this route, with urinary excretion being a minor pathway (approximately 6.2%).

Metabolic Pathway of this compound

The following diagram illustrates the primary metabolic conversion of this compound.

Toxicological Data Summary

An extensive series of toxicological studies has been conducted to evaluate the safety of this compound. The quantitative data from these studies are summarized below.

Table 1: Summary of Acceptable Daily Intake (ADI) for this compound

| Regulatory Body | ADI Value | Basis for ADI |

| European Food Safety Authority (EFSA) | 5 mg/kg bw/day | Based on a NOAEL of 500 mg/kg bw/day from a rabbit developmental toxicity study, with a 100-fold uncertainty factor applied. |

| U.S. Food and Drug Administration (FDA) | 32.8 mg/kg bw/day | Based on a comprehensive review of 37 animal and human studies. |

| Joint FAO/WHO Expert Committee on Food Additives (JECFA) | 0–5 mg/kg bw/day | Based on a NOAEL of 500 mg/kg bw/day for maternal toxicity in a rabbit developmental study, with a 100-fold safety factor applied. |

Table 2: Summary of No-Observed-Adverse-Effect-Levels (NOAELs) from Key Toxicological Studies

| Study Type | Species | NOAEL | Key Findings |

| Critical Effect: Prenatal Developmental Toxicity | Rabbit | 500 mg/kg bw/day | Maternal toxicity (gastrointestinal disturbances) was identified as the critical effect at the next highest dose (1000 mg/kg bw/day). |

| Developmental Toxicity | Rabbit | 1000 mg/kg bw/day | No adverse effects on fetal development observed at this dose. |

| 2-Generation Reproductive Toxicity | Rat | 50,000 ppm in diet (highest dose tested) | No treatment-related effects on reproduction or postnatal development. |

| Prenatal Developmental Toxicity (Maternal) | Rat | 15,000 mg/kg diet (approx. 1419 mg/kg bw/day) | No adverse maternal effects observed at this dose. |

| Prenatal Developmental Toxicity (Fetal) | Rat | 50,000 mg/kg diet (approx. 4828 mg/kg bw/day) | No adverse prenatal developmental effects at the highest dose tested. |

| 104-Week Carcinogenicity | Rat | 50,000 mg/kg diet (approx. 2621-3454 mg/kg bw/day) | Reduced body weight gain in males at the high dose; no evidence of carcinogenicity. |

| Carcinogenicity | Mouse | 50,000 mg/kg diet (approx. 5693-7351 mg/kg bw/day) | No evidence of carcinogenicity. |

Experimental Protocols for Key Studies

Reproductive and Developmental Toxicity

1. Two-Generation Reproductive Toxicity Study (Rat)

-

Methodology: CD rats (30 per sex per group for the F0 generation) were administered this compound in their diet at concentrations of 0, 2000, 10,000, or 50,000 ppm. F0 animals were treated for 10 weeks prior to mating and throughout gestation and lactation. Selected F1 offspring (25 per sex per group) continued on the same diets and were mated to produce the F2 generation.

-

Endpoints: Mortality, body weights, reproductive performance (mating, fertility, gestation), litter observations (viability, size), and postnatal development of offspring were evaluated.

-

Results: No adverse effects on reproduction or development were observed. The NOAEL for reproductive and developmental toxicity was determined to be 50,000 ppm, the highest concentration tested.

2. Prenatal Developmental Toxicity Study (Rabbit)

-

Methodology: Pregnant rabbits were administered this compound via oral gavage during the period of organogenesis.

-

Endpoints: Maternal endpoints included clinical signs (especially gastrointestinal disturbances), body weight, and food consumption. Developmental endpoints included fetal viability, weight, and morphological abnormalities.

-

Results: The critical effect observed was maternal toxicity, specifically gastrointestinal issues, at doses of 1000 mg/kg bw/day. This led to the establishment of a NOAEL for maternal toxicity of 500 mg/kg bw/day, which became the basis for the ADI set by EFSA and JECFA. The NOAEL for developmental toxicity was higher, at 1000 mg/kg bw/day.

Genotoxicity and Carcinogenicity

A comprehensive battery of tests was conducted to assess the genotoxic and carcinogenic potential of this compound.

-

Genotoxicity: In vitro and in vivo studies concluded that this compound does not raise concerns regarding genotoxicity.

-

Carcinogenicity: Long-term (104-week) studies were conducted in rats and mice.

-

Methodology: Animals were fed diets containing this compound at concentrations up to 50,000 ppm.

-

Endpoints: Survival, body weight changes, clinical observations, and histopathological examination for neoplastic changes.

-

Results: No evidence of carcinogenicity was found in either species at the highest doses tested. A reduction in body weight gain was noted at the highest dose in the rat study, particularly in males.

-

Safety Assessment and ADI Derivation

The overall toxicological assessment indicates that this compound is well-tolerated and does not pose a risk of systemic toxicity, genotoxicity, or carcinogenicity. The process for deriving the Acceptable Daily Intake (ADI) is a critical component of the safety assessment.

Workflow for ADI Derivation

The diagram below outlines the logical steps taken by regulatory bodies like EFSA and JECFA to establish the ADI for this compound.

Human Tolerability

Clinical studies in humans, including normo-glycemic and diabetic individuals, have shown that this compound is well-tolerated in both single and repeated doses up to 0.5 mg/kg bw/day. Furthermore, the potential intake of phenylalanine from the consumption of this compound is not considered significant for individuals with phenylketonuria (PKU).

Conclusion

The comprehensive toxicological database for this compound demonstrates a lack of adverse effects related to genotoxicity, carcinogenicity, or reproductive and developmental toxicity at dose levels far exceeding estimated human consumption. The critical toxicological endpoint, maternal toxicity in rabbits, has been used by multiple international regulatory bodies to establish a protective Acceptable Daily Intake. The data from animal and human studies collectively support the safety of this compound for its intended use as a high-potency sweetener in food and beverages.

References

- 1. This compound--an overview of the toxicity data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. fda.gov [fda.gov]

- 4. ec.europa.eu [ec.europa.eu]

- 5. Scientific Opinion on the safety of this compound for the proposed uses as a food additive - International Sweeteners Association [sweeteners.org]

Methodological & Application

Application Note: Quantification of Advantame in Food Matrices by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Advantame is a high-intensity sweetener and flavor enhancer approved for use in a wide variety of food and beverage products. Its high sweetness potency allows for its use at very low concentrations. Accurate and reliable quantification of this compound in complex food matrices is crucial for regulatory compliance, quality control, and safety assessment. This application note provides detailed protocols for the determination of this compound in various food matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for higher sensitivity and selectivity.

Principles of Detection

The methods described are based on the separation of this compound from other food components using reversed-phase HPLC. Quantification is achieved by comparing the peak area of this compound in a sample to that of a known standard. Two primary detection methods are detailed:

-

HPLC with UV Detection: A robust and widely available method suitable for routine analysis where this compound concentrations are relatively high. Detection is typically performed at 280 nm.

-

UPLC-MS/MS: A highly sensitive and selective method ideal for detecting trace levels of this compound in complex matrices. This method utilizes Multiple Reaction Monitoring (MRM) for unambiguous identification and quantification.

Experimental Protocols

Two primary protocols are presented, differing in their sample preparation and analytical instrumentation.

Protocol 1: Direct Extraction and UPLC-MS/MS Analysis

This protocol is suitable for a variety of food matrices, including beverages, yogurt, and jellies, and offers high sensitivity and a simple extraction procedure.[1]

Sample Preparation

-

Weigh 5 g of the homogenized food sample into a 50 mL centrifuge tube.

-

Add 25 mL of a methanol-water solution (50:50, v/v).

-

Vortex the mixture for 5 minutes to ensure thorough extraction.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

UPLC-MS/MS Conditions

| Parameter | Condition |

| Column | Agilent SB-C18 (150 mm × 2.1 mm, 5 µm)[1] |

| Mobile Phase | Gradient elution with a suitable mobile phase system (e.g., A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[1] |

Method Validation Data

| Parameter | Result |

| Linearity Range | 0.01 - 1.0 mg/L (Correlation coefficient > 0.997)[1] |

| Limit of Detection (LOD) | 0.03 mg/kg |

| Limit of Quantification (LOQ) | 0.10 mg/kg |

| Average Recovery | 80.3% - 98.0% (in beverages, yogurt, and jelly) |

Protocol 2: Dialysis, Solid-Phase Extraction (SPE), and HPLC-UV/LC-MS/MS Analysis

This protocol is applicable to a broad range of processed foods and involves a more extensive sample clean-up, which can be beneficial for complex matrices.

Sample Preparation

-

Extraction: Homogenize the food sample. This compound is extracted by dialysis.

-

Clean-up: The dialysate is then cleaned up using a Sep-Pak Plus C18 solid-phase extraction cartridge.

-

Elution: this compound is eluted from the SPE cartridge with a suitable solvent.

-

Analysis: The eluate is then analyzed by HPLC-UV or LC-MS/MS.

HPLC-UV Conditions

| Parameter | Condition |

| Column | Nova Atom SC18 (4.6 x 250mm, 5μm) |

| Mobile Phase | Water-acetonitrile mixed solvent |

| Flow Rate | 1 mL/min |

| Column Temperature | 40°C |

| Wavelength | 280 nm |

| Injection Volume | 20 µL |

Method Validation Data (HPLC-UV)

| Parameter | Result |

| Recovery | 64.1% - 89.9% (in 5 types of processed foods) |

| Limit of Quantification (LOQ) | 0.0004 g/kg (0.4 mg/kg) |

| Repeatability (RSD) | 0.9% - 6.9% |

Method Validation Data (LC-MS/MS)

| Parameter | Result |

| Recovery | 68.8% - 99.9% (in 5 types of processed foods) |

| Limit of Quantification (LOQ) | 0.00004 g/kg (0.04 mg/kg) |

| Repeatability (RSD) | 0.8% - 4.9% |

Quantitative Data Summary

The following tables summarize the quantitative performance of the described methods.

Table 1: UPLC-MS/MS Method Performance (Protocol 1)

| Matrix | Linearity (mg/L) | Correlation Coefficient (r²) | Recovery (%) | LOQ (mg/kg) |

| Beverages | 0.01 - 1.0 | > 0.997 | 80.3 - 98.0 | 0.10 |

| Yogurt | 0.01 - 1.0 | > 0.997 | 80.3 - 98.0 | 0.10 |

| Jelly | 0.01 - 1.0 | > 0.997 | 80.3 - 98.0 | 0.10 |

Table 2: HPLC-UV and LC-MS/MS Method Performance with SPE Clean-up (Protocol 2)

| Analytical Method | Food Matrix | Recovery (%) | LOQ (mg/kg) | RSD (%) |

| HPLC-UV | Processed Foods (5 types) | 64.1 - 89.9 | 0.4 | 0.9 - 6.9 |

| LC-MS/MS | Processed Foods (5 types) | 68.8 - 99.9 | 0.04 | 0.8 - 4.9 |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantification of this compound in food matrices.

Caption: General workflow for this compound quantification in food.

Conclusion

The described HPLC-UV and UPLC-MS/MS methods provide reliable and accurate means for the quantification of this compound in a variety of food matrices. The choice of method will depend on the required sensitivity, the complexity of the food matrix, and the available instrumentation. The UPLC-MS/MS method offers higher sensitivity and selectivity, making it suitable for trace-level analysis, while the HPLC-UV method is a robust alternative for routine quality control applications. Proper method validation should be performed in the specific food matrix of interest to ensure accurate results.

References

Application Note: High-Throughput Analysis of Advantame in Beverages by UHPLC-MS/MS

Abstract

This application note presents a sensitive and robust ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the determination of the high-intensity artificial sweetener advantame in various beverage matrices. The described protocol offers a simple "dilute-and-shoot" sample preparation, minimizing matrix effects and enabling high-throughput analysis. The method has been validated to demonstrate excellent linearity, accuracy, precision, and low limits of detection and quantification, making it suitable for routine quality control and regulatory monitoring of this compound in beverages such as carbonated drinks, juices, and dairy-based products.

Introduction

This compound is a high-intensity sweetener approved for use in a wide range of food and beverage products. Its high sweetness potency allows for its use at very low concentrations. Consequently, highly sensitive and selective analytical methods are required for its accurate quantification to ensure compliance with regulatory limits and for quality control purposes. UHPLC-MS/MS offers the necessary sensitivity and selectivity for the analysis of trace-level compounds in complex food matrices. This application note provides a detailed protocol for the reliable determination of this compound in beverages.

Experimental Protocols

Sample Preparation

A streamlined sample preparation protocol is employed to ensure rapid and efficient analysis.

For Carbonated Beverages:

-

Degas the sample by sonication in an ultrasonic bath for 10-15 minutes.

-

Pipette 1 mL of the degassed beverage into a volumetric flask.

For Non-Carbonated Beverages (e.g., juices, dairy-based drinks):

-

Thoroughly mix the sample by inversion.

-

Pipette 1 mL of the beverage into a volumetric flask.

Dilution:

-

Dilute the 1 mL sample with a 50:50 (v/v) mixture of methanol and water. A dilution factor of 500 is common to minimize matrix effects.[1]

-

Vortex the diluted sample for 2 minutes to ensure homogeneity.[1]

-

Filter the diluted sample through a 0.22 µm syringe filter into a UHPLC vial for analysis.[1]

UHPLC-MS/MS Analysis

The analysis is performed on a UHPLC system coupled to a triple quadrupole mass spectrometer.

Instrumentation:

-

UHPLC System: Agilent 1290 Infinity II or equivalent

-

Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent

Chromatographic Conditions: A C18 stationary phase is recommended for the separation of this compound.

| Parameter | Value |

| Column | Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | As described in the table below |

Gradient Elution Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 1.0 | 5 |

| 5.0 | 95 |

| 7.0 | 95 |

| 7.1 | 5 |

| 10.0 | 5 |

Mass Spectrometric Conditions: this compound is analyzed in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for quantification and confirmation.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 4000 V |

| Gas Temperature | 300 °C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 45 psi |

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions for this compound:

| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (eV) | Use |

| 477.2 | 198.1 | 100 | 135 | 20 | Quantifier |

| 477.2 | 328.1 | 100 | 135 | 15 | Qualifier |

Data Presentation

Method Validation Summary

The UHPLC-MS/MS method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).

| Parameter | Result |

| Linearity (Correlation Coefficient, r²) | > 0.997[2] |

| Calibration Range | 0.01 - 1.0 mg/L[2] |

| Limit of Detection (LOD) | 0.03 mg/kg |

| Limit of Quantification (LOQ) | 0.10 mg/kg |

| Accuracy (Recovery) | 80.3% - 98.0% |

| Precision (%RSD) | < 15% |

Visualizations

Caption: Experimental workflow for this compound analysis in beverages.

Conclusion

The described UHPLC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of this compound in a variety of beverage samples. The simple sample preparation procedure and the high selectivity of the MS/MS detection make this method ideal for high-throughput screening and routine analysis in quality control laboratories. The validation data confirms that the method meets the typical requirements for analytical performance.

References

Application Notes and Protocols for Preparing Advantame Stock Solutions for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Advantame stock solutions in various in vitro assays. This compound, a high-intensity sweetener, is an N-substituted derivative of aspartame and is approximately 20,000 times sweeter than sucrose by mass. Accurate preparation of stock solutions is critical for obtaining reliable and reproducible results in cell-based assays.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

| Property | Value | Reference |

| Chemical Name | N-[N-[3-(3-Hydroxy-4-methoxyphenyl)propyl]-α-aspartyl]-L-phenylalanine 1-methyl ester, monohydrate | |

| CAS Number | 714229-20-6 (monohydrate) | |

| Molecular Formula | C24H30N2O7·H2O | |

| Molecular Weight | 476.52 g/mol (monohydrate) | |

| Appearance | White to yellow powder | |

| Melting Point | 101.5 °C |

Solubility Data

The solubility of this compound is a key factor in the choice of solvent for stock solution preparation.

| Solvent | Temperature (°C) | Solubility (g/L) | Reference |

| Water | 15 | 0.76 | |

| 25 | 0.99 | ||

| 40 | 2.10 | ||

| 50 | 3.10 | ||

| Ethanol | 15 | 7.98 | |

| 25 | 13.58 | ||

| 40 | 38.27 | ||

| 50 | 98.68 | ||

| Ethyl Acetate | 15 | 1.65 | |

| 25 | 2.79 | ||

| 40 | 7.96 | ||

| 50 | 16.00 |

Stability Information

This compound's stability is influenced by pH and temperature. It is more stable than aspartame, particularly under conditions of higher temperature and pH. As a dry powder, it is very stable. In aqueous solutions, it exhibits good stability at a pH of 3.2, which is relevant for applications such as soft drinks. However, some degradation can occur in acidic beverages and during thermal processing.

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

For many in vitro applications, particularly with cell cultures, a high-concentration stock solution is prepared in an organic solvent and then diluted to the final working concentration in the aqueous culture medium. Dimethyl sulfoxide (DMSO) is a common choice for this purpose.

Materials:

-

This compound powder

-

Anhydrous, sterile-filtered DMSO

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Sterile, disposable syringe

-

Sterile, 0.22 µm syringe filter (PTFE or nylon membrane recommended for DMSO compatibility)

-

Vortex mixer

Procedure:

-

Determine the Desired Stock Concentration: Based on the required final concentrations for your assays and the need to keep the final DMSO concentration in the cell culture medium at a non-toxic level (ideally ≤ 0.1%, and not exceeding 0.5%), calculate the desired stock concentration. A 1000x stock is common.

-

Weighing this compound: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the required amount of this compound powder and transfer it to a sterile amber vial.

-

Dissolving in DMSO: Add the calculated volume of sterile-filtered DMSO to the vial containing the this compound powder.

-

Solubilization: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Sterile Filtration: To ensure sterility, filter the this compound stock solution through a 0.22 µm syringe filter into a new sterile, amber vial. This step is crucial for preventing microbial contamination of cell cultures.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles and protects the compound from light. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: General Workflow for an In Vitro Cytotoxicity Assay

This protocol outlines a general workflow for assessing the cytotoxicity of this compound using a common method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Advantame in Formulations: A Detailed Protocol for Sensory Evaluation

For Researchers, Scientists, and Drug Development Professionals

Application Note and Protocol for the Sensory Evaluation of Advantame in Various Formulations

This compound, a high-potency sweetener derived from aspartame and vanillin, offers a clean, sugar-like taste with minimal bitterness, making it a valuable tool in formulating palatable food, beverage, and pharmaceutical products. Its remarkable sweetness, approximately 20,000 to 37,000 times that of sucrose, allows for its use at very low concentrations, contributing no calories to the final product. This document provides a comprehensive protocol for the sensory evaluation of this compound, designed to assist researchers in accurately characterizing its sensory profile in various formulations.

Physicochemical Properties of this compound

A thorough understanding of this compound's physical and chemical characteristics is crucial for its effective application.

| Property | Value | Reference |

| Appearance | White to yellow powder | |

| Molecular Formula | C24H30N2O7·H2O (monohydrate) | |

| Molecular Weight | 476.52 g/mol (monohydrate) | |

| Solubility in Water (25°C) | 0.99 g/L | |

| Solubility in Ethanol (25°C) | 13.58 g/L | |

| Sweetness Potency vs. Sucrose | 7,000 - 48,000 times | |

| Sweetness Potency vs. Aspartame | 70 - 120 times |

Stability: this compound exhibits good stability in dry form and in aqueous solutions, particularly at acidic pH levels typical of soft drinks. However, some degradation may occur in acidic beverages and during thermal processing.

Experimental Protocols for Sensory Evaluation

To obtain reliable and reproducible sensory data, a structured and systematic approach is essential. The following protocols are based on established sensory evaluation methodologies.

Panelist Selection and Training

The selection of a trained sensory panel is the cornerstone of accurate sensory analysis.

1.1. Panelist Screening:

-

Basic Taste Recognition: Screen potential panelists for their ability to correctly identify sweet, sour, salty, bitter, and umami solutions at various concentrations.

-

Odor Recognition: Test their ability to identify common food and pharmaceutical-related aromas.

-

Verbalization Skills: Assess their ability to articulate sensory experiences clearly and consistently.

-

Health and Habits: Exclude individuals with conditions or habits that may interfere with taste perception (e.g., smoking, regular use of certain medications).

1.2. Panelist Training:

-

Introduction to Sensory Terminology: Familiarize panelists with a standardized lexicon of terms used to describe the sensory attributes of sweeteners.

-

Attribute Recognition and Scaling: Train panelists to recognize and rate the intensity of specific attributes (e.g., sweetness, bitterness, metallic taste, aftertaste) using a standardized scale, such as a 15-cm line scale anchored with "none" and "very strong."

-

Reference Standards: Provide panelists with reference standards for different taste attributes and intensities to calibrate their responses.

-

Reproducibility and Consistency: Conduct repeated sessions with the same samples to ensure panelists can provide consistent and reproducible ratings.

Quantitative Descriptive Analysis (QDA) Protocol

QDA is a comprehensive method for identifying and quantifying the complete sensory profile of a product.

2.1. Sample Preparation:

-

Prepare solutions of this compound at various concentrations in the desired formulation base (e.g., water, buffer solution, placebo pharmaceutical syrup).

-

Ensure all samples are prepared under controlled conditions (temperature, pH) and presented to panelists in a blinded and randomized order.

-

Include a reference sample, such as a sucrose solution of a specific concentration, for comparison.

2.2. Sensory Attributes for Evaluation:

-

Sweetness: Intensity of the primary sweet taste.

-

Bitterness: Presence and intensity of any bitter taste.

-

Sourness: Presence and intensity of any sour taste.

-

Metallic Taste: Presence and intensity of any metallic sensation.

-

Astringency: A drying or puckering sensation in the mouth.

-

Off-Flavors: Any other tastes or aromas not typically associated with the product.

-

Aftertaste: The persistence and character of the taste after the sample has been expectorated or swallowed.

2.3. Evaluation Procedure:

-

Provide panelists with a standardized amount of the sample (e.g., 10 mL).

-

Instruct panelists to hold the sample in their mouth for a specific duration (e.g., 10 seconds) before expectorating.

-

Panelists then rate the intensity of each sensory attribute on the provided scale.

-

A palate cleanser (e.g., unsalted crackers, room temperature water) should be used between samples, with a mandatory waiting period to prevent sensory fatigue.

Time-Intensity (TI) Analysis Protocol

TI analysis provides dynamic information about the onset, duration, and intensity of a specific sensory attribute over time.

3.1. Sample Preparation and Presentation:

-

Prepare and present samples as described in the QDA protocol.

3.2. Evaluation Procedure:

-

Instruct panelists to start recording the intensity of a single, specified attribute (e.g., sweetness) from the moment the sample enters their mouth until the sensation is no longer perceptible.

-

Data is typically collected using a computerized system where panelists move a cursor along a line scale to continuously rate the intensity of the sensation.

-

Key parameters to be extracted from the TI curve include:

-

Imax: Maximum intensity.

-

Tmax: Time to reach maximum intensity.

-

Tdur: Total duration of the sensation.

-

Area Under the Curve (AUC): Represents the total sensory impact.

-

Sensory Evaluation in Pharmaceutical Formulations

The presence of active pharmaceutical ingredients (APIs) and various excipients presents unique challenges for sensory evaluation.

Protocol for Taste Masking Evaluation:

-

Objective: To assess the effectiveness of this compound in masking the undesirable taste (e.g., bitterness) of an API.

-

Panelists: A trained panel is crucial for detecting subtle differences in bitterness. Panelists should be screened for their sensitivity to the specific bitter compound in the API.

-

Samples:

-

A solution of the unmasked API at the target concentration.

-

The API formulated with this compound at various concentrations.

-

A placebo formulation containing this compound but no API.

-

-

Methodology:

-

A "sip and spit" method is often employed for safety.

-

Panelists rate the intensity of bitterness and sweetness for each sample.

-

The primary endpoint is a statistically significant reduction in the perceived bitterness of the API in the presence of this compound.

-

-

Considerations for Pediatric Formulations:

-

Palatability is a critical factor for adherence in pediatric populations.

-

Flavor preferences in children can differ from adults.

-

Sensory panels of adults can be used as a surrogate for children in early-stage formulation development, but final acceptability testing should ideally involve the target pediatric population where ethically permissible.

-

Data Presentation

All quantitative data from sensory evaluations should be summarized in clear and concise tables to facilitate comparison between different formulations and concentrations of this compound.

Table 1: Example of Quantitative Descriptive Analysis Data for this compound in an Aqueous Solution

| This compound Concentration (ppm) | Mean Sweetness Intensity | Mean Bitterness Intensity | Mean Metallic Taste Intensity* |

| 1 | 5.2 | 0.3 | 0.1 |

| 5 | 8.9 | 0.5 | 0.2 |

| 10 | 12.1 | 0.8 | 0.3 |

| Sucrose 5% (Reference) | 5.0 | 0.1 | 0.0 |

*Intensity ratings on a 15-cm line scale where 0 = none and 15 = very strong.

Table 2: Example of Time-Intensity Data for the Sweetness of this compound

| This compound Concentration (ppm) | Imax (Intensity)* | Tmax (seconds) | Tdur (seconds) |

| 5 | 9.1 | 12 | 65 |

| 10 | 12.5 | 10 | 80 |

| Sucrose 10% (Reference) | 10.0 | 8 | 50 |

*Maximum intensity on a 15-cm line scale.

Visualizations

Sweet Taste Signaling Pathway

The perception of sweet taste is initiated by the binding of sweet compounds, such as this compound, to the T1R2/T1R3 G-protein coupled receptor on the surface of taste receptor cells. This binding event triggers a downstream signaling cascade, leading to the perception of sweetness.

Application Notes and Protocols for Utilizing Advantame as a Flavor Enhancer in Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the use of advantame, an ultra-high intensity sweetener, as a flavor enhancer in research and development. This document outlines its mechanism of action, safety profile, and detailed protocols for sensory evaluation studies.

Introduction to this compound

This compound is a high-potency sweetener and flavor enhancer derived from aspartame and vanillin.[1][2][3] It is approximately 20,000 to 37,000 times sweeter than sucrose, allowing for its use at very low concentrations.[1] Beyond its sweetening properties, this compound is recognized for its ability to enhance and modify the flavor profiles of various food and beverage systems, making it a valuable tool in food science and drug formulation research.

Mechanism of Action

This compound elicits a sweet taste by binding to the T1R2/T1R3 G-protein coupled receptor, which is the primary receptor responsible for sweet taste perception in humans. The binding of this compound to the Venus Flytrap Module (VFTM) of the T1R2 subunit induces a conformational change in the receptor. This change activates a downstream signaling cascade involving gustducin, phospholipase C β2 (PLCβ2), and the TRPM5 ion channel, ultimately leading to the perception of sweetness.

Safety and Toxicology Profile

This compound has undergone extensive safety evaluations by regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA). These assessments, based on numerous animal and human studies, have concluded that this compound is safe for its intended use.

| Parameter | Result | Reference |

| Genotoxicity | No concerns raised | |

| Carcinogenicity | No concerns raised | |

| Acute Toxicity (LD50 in rats) | > 5,000 mg/kg body weight | |

| No-Observed-Adverse-Effect Level (NOAEL) | 500 mg/kg body weight/day (from rabbit prenatal developmental toxicity study) | |

| Acceptable Daily Intake (ADI) | 5 mg/kg body weight/day |

Application as a Flavor Enhancer

This compound's potent sweetness allows it to be used at sub-threshold sweetening levels to enhance other flavors. It has been shown to enhance dairy, fruit, citrus, and mint flavors. This makes it a versatile tool for researchers developing products where a specific flavor profile is desired without adding calories or a strong sweet taste.

Experimental Protocol: Sensory Evaluation of this compound as a Flavor Enhancer

This protocol outlines a method for conducting sensory evaluation to determine the flavor-enhancing properties of this compound in a model system.

Objective

To assess the impact of sub-threshold concentrations of this compound on the perceived intensity of a target flavor (e.g., cherry) in an aqueous solution.

Materials

-

This compound powder

-

Target flavor extract (e.g., cherry flavor)

-

Deionized water

-

Sucrose (for reference standards)

-

Glass beakers and graduated cylinders

-

Analytical balance

-

Coded sample cups

-

Unsalted crackers and water for palate cleansing

Panelist Selection and Training

-

Recruit 10-12 trained sensory panelists.

-

Panelists should be familiar with sensory evaluation techniques, particularly intensity scaling.

-

Conduct training sessions to familiarize panelists with the target flavor and the sweetness intensity scale using sucrose solutions as reference points.

Sample Preparation

-

Stock Solutions:

-

Prepare a 0.1% (w/v) stock solution of this compound in deionized water.

-

Prepare a 10% (w/v) stock solution of the target flavor in deionized water.

-

Prepare sucrose reference solutions at 1%, 2%, 3.5%, 5%, and 7% (w/v) in deionized water.

-

-

Test Samples:

-

Prepare a control sample containing only the target flavor at a predetermined concentration (e.g., 1%).

-

Prepare a series of test samples with the same concentration of the target flavor and varying sub-threshold concentrations of this compound. These concentrations should be determined through preliminary testing to be at or below the sweetness detection threshold for the panelists.

-

| Sample Code | Target Flavor Concentration (% v/v) | This compound Concentration (ppm) |

| Control | 1.0 | 0 |

| ADV-1 | 1.0 | 0.5 |

| ADV-2 | 1.0 | 1.0 |

| ADV-3 | 1.0 | 1.5 |

Sensory Evaluation Procedure

-

Session Setup:

-

Provide each panelist with a set of coded samples in a randomized order.

-

Provide unsalted crackers and deionized water for palate cleansing between samples.

-

-

Evaluation:

-

Instruct panelists to taste each sample and rate the perceived intensity of the target flavor on a labeled magnitude scale (LMS) or a category scale.

-

Panelists should also rate the perceived sweetness intensity to ensure the this compound concentrations remain sub-threshold.

-

Data Analysis

-

Collect the intensity ratings from all panelists.

-

Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA) with post-hoc tests (e.g., Tukey's HSD), to determine if there are significant differences in the perceived flavor intensity between the control and the this compound-containing samples.

Conclusion

This compound is a safe and effective high-potency sweetener that can also be utilized as a flavor enhancer at sub-sweetening concentrations. The provided protocols offer a framework for researchers to systematically investigate and leverage the flavor-modifying properties of this compound in various research and development applications. Careful execution of sensory evaluation studies with trained panelists is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for the Analytical Determination of Advantame and Its Degradation Products

Audience: Researchers, scientists, and drug development professionals.

Introduction

Advantame is a high-intensity sweetener and flavor enhancer derived from aspartame. Its stability and degradation profile are of significant interest to ensure the quality and safety of food and pharmaceutical products. This document provides detailed application notes and protocols for the analytical determination of this compound and its principal degradation product, this compound-acid. The methodologies described herein are based on High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), providing robust and sensitive quantification in various matrices.

Degradation Pathway of this compound

The primary degradation pathway of this compound involves the hydrolysis of the methyl ester group, leading to the formation of this compound-acid (also known as ANS9801-acid). This reaction is influenced by factors such as pH, temperature, and the food matrix. Unlike aspartame, this compound is less prone to cyclization to form a diketopiperazine derivative due to steric hindrance.

Caption: Primary degradation pathway of this compound to this compound-acid.

Analytical Methods

Two primary analytical techniques are detailed for the quantification of this compound and this compound-acid: HPLC-UV for routine quality control and LC-MS/MS for higher sensitivity and confirmatory analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the determination of this compound and this compound-acid in various food matrices.

Experimental Protocol: HPLC-UV

a) Sample Preparation:

-

Liquid Samples (e.g., Beverages, Syrups):

-

Degas carbonated beverages by sonication.

-

Dilute the sample with the mobile phase to bring the analyte concentration within the calibration range.

-

Filter the diluted sample through a 0.45 µm syringe filter prior to injection.

-

-

Solid Samples (e.g., Baked Goods, Powders):

-

Homogenize a representative portion of the sample.

-

Accurately weigh about 1-5 g of the homogenized sample into a centrifuge tube.

-

Add a suitable extraction solvent (e.g., 20 mL of a mixture of acetonitrile and water, 50:50 v/v).

-

Vortex for 2 minutes and then sonicate for 15 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter.

-

-

Complex Matrices (e.g., Yogurt, Chewing Gum):

-

For yogurt, perform a protein precipitation step by adding a precipitating agent like acetonitrile or a Carrez clarification solution.

-

For chewing gum, dissolve the gum base in a suitable solvent like toluene, followed by liquid-liquid extraction with an aqueous buffer.

-

Further clean-up using Solid Phase Extraction (SPE) with a C18 cartridge may be necessary. Condition the cartridge with methanol and water. Load the sample extract, wash with water, and elute the analytes with methanol.

-

b) Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: 0.01 M Potassium Dihydrogen Phosphate (pH adjusted to 3.5 with phosphoric acid)B: Acetonitrile |

| Gradient | 85% A / 15% B, isocratic, or a shallow gradient depending on matrix complexity |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection | UV at 214 nm |

c) Quantitative Data Summary (HPLC-UV):

| Analyte | Linearity (mg/L) | Limit of Detection (LOD) (mg/kg) | Limit of Quantification (LOQ) (mg/kg) | Recovery (%) | Reference |

| This compound | 1 - 100 | 0.1 | 0.4 | 64.1 - 89.9 | [1][2] |

| This compound-Acid | 1 - 100 | 0.15 | 0.5 | 85 - 105 |

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for trace-level analysis and confirmation.

Experimental Protocol: LC-MS/MS

a) Sample Preparation:

Sample preparation protocols are similar to those for HPLC-UV. However, due to the higher sensitivity of LC-MS/MS, a greater dilution factor may be applied to minimize matrix effects. For very complex matrices, a more rigorous clean-up using SPE is recommended.

b) Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 or Polar-RP column (e.g., 100 mm x 2.1 mm, 2.5 µm particle size) |

| Mobile Phase | A: 10 mM Ammonium Acetate in WaterB: Acetonitrile |

| Gradient | Start with 95% A, ramp to 50% A over 5 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

c) Mass Spectrometry Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | This compound: Quantifier: m/z 477.2 → 152.1Qualifier: m/z 477.2 → 200.1This compound-Acid: Quantifier: m/z 463.2 → 152.1Qualifier: m/z 463.2 → 186.1(Note: Specific transitions may need to be optimized on the instrument used) |

| Source Parameters | Optimize nebulizer gas, drying gas flow and temperature, and capillary voltage according to the instrument manufacturer's guidelines. |

d) Quantitative Data Summary (LC-MS/MS):

| Analyte | Linearity (µg/L) | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) | Reference |

| This compound | 0.5 - 500 | 0.01 | 0.04 | 68.8 - 99.9 | [1][2][3] |

| This compound-Acid | 0.5 - 500 | 0.02 | 0.05 | 90 - 110 |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of this compound and its degradation products in food samples.

Caption: General workflow for this compound analysis.

Stability Considerations

The stability of this compound is dependent on the pH and temperature of the food matrix. In acidic beverages (pH around 3.2), this compound can degrade over time, with approximately 50% degradation observed after 26 weeks at room temperature. In heat-treated products like baked goods, a significant portion of this compound can degrade to this compound-acid during processing. Therefore, it is crucial to consider these factors when developing and validating analytical methods for this compound in different food products. The analytical methods presented here are suitable for stability-indicating studies.

References

- 1. [Determination method of ultra-high-intensity sweetener, this compound, in processed foods by HPLC and LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Determination method of ultra-high-intensity sweetener, this compound, in processed foods by HPLC and LC-MS/MS]. | Semantic Scholar [semanticscholar.org]

- 3. sciex.com [sciex.com]

Application Note: Stability of Advantame in Acidic Solutions

Introduction

Advantame, a high-intensity sweetener and derivative of aspartame, is utilized in a variety of food and beverage products. Its stability under different processing and storage conditions is a critical factor for ensuring product quality and shelf-life. This application note provides a comprehensive overview of the stability of this compound in acidic environments, which is particularly relevant for its application in carbonated soft drinks, juices, and other acidic food matrices.

This compound's stability is influenced by factors such as pH, temperature, and storage duration. In acidic conditions, this compound can undergo hydrolysis, leading to the formation of its primary degradation product, N-[N-[3-(3-hydroxy-4-methoxyphenyl)propyl]-α-aspartyl]-L-phenylalanine, also known as this compound-acid or ANS9801-acid.[1][2] Unlike its precursor, aspartame, this compound does not form a diketopiperazine derivative due to steric hindrance from its vanillyl group.[3] This document outlines the degradation pathway, presents stability data, and provides detailed protocols for conducting stability studies of this compound in acidic solutions.

This compound Degradation in Acidic Media

The primary degradation mechanism for this compound in acidic solutions is the hydrolysis of the methyl ester group, which results in the formation of this compound-acid and methanol in equimolar amounts.[4] The rate of this degradation is accelerated by lower pH and higher temperatures.[1]

Data on this compound Stability

One study on the chemical stability of this compound in a carbonated soft drink demonstrated that approximately 50% of the initial this compound content degraded after a 26-week storage period at room temperature. In another instance, in heat-treated beverages, a degradation of about 50% has been reported.

The following table provides an illustrative summary of the expected stability of this compound under various acidic conditions, based on available information. Note: These values are representative and intended to demonstrate the expected trends. Actual degradation rates should be determined empirically for specific formulations and storage conditions.

| pH | Temperature (°C) | Half-life (t½) (Estimated) | Primary Degradation Product |

| 3.0 | 25 | Weeks to Months | This compound-acid |

| 3.0 | 40 | Days to Weeks | This compound-acid |

| 4.0 | 25 | Months | This compound-acid |

| 4.0 | 40 | Weeks | This compound-acid |

| 5.0 | 25 | > 1 Year | This compound-acid |

| 5.0 | 40 | Months | This compound-acid |

Experimental Protocols

This section provides detailed protocols for conducting forced degradation studies and for the analytical quantification of this compound and its primary degradation product, this compound-acid.

Protocol 1: Forced Degradation of this compound in Acidic Solution

Objective: To evaluate the stability of this compound under accelerated acidic conditions and to generate its primary degradation product for analytical method validation.

Materials:

-

This compound reference standard

-

Hydrochloric acid (HCl), 0.1 M and 1 M solutions

-

Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)

-

Phosphate or citrate buffer solutions (pH 3, 4, and 5)

-

High-purity water (HPLC grade)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

pH meter

-

Temperature-controlled incubator or water bath

-

HPLC system with UV or Mass Spectrometry (MS) detector

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in high-purity water.

-

Preparation of Test Solutions:

-

For each acidic condition (pH 3, 4, and 5), dilute the this compound stock solution with the corresponding buffer to achieve a final concentration suitable for analysis (e.g., 100 µg/mL).

-

Prepare a control sample by diluting the stock solution with high-purity water.

-

-

Incubation:

-

Store the test solutions in tightly sealed, amber glass vials to prevent evaporation and photodegradation.

-

Place the vials in a temperature-controlled incubator or water bath set at the desired temperatures (e.g., 25°C, 40°C, and 60°C).

-

-

Sampling:

-

Withdraw aliquots from each test solution at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and then weekly).

-

-

Sample Preparation for Analysis:

-

Before injection into the HPLC system, neutralize the acidic samples with an appropriate amount of NaOH solution to prevent damage to the column.

-

If necessary, dilute the samples with the mobile phase to ensure the concentration falls within the calibration range of the analytical method.

-

-

Analysis: Analyze the samples using the HPLC method described in Protocol 2.

-

Data Analysis:

-

Plot the concentration of this compound as a function of time for each pH and temperature condition.

-

Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t½) for each condition.

-

Protocol 2: HPLC Method for Quantification of this compound and this compound-Acid

Objective: To simultaneously quantify this compound and its primary degradation product, this compound-acid, in solution.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector or a mass spectrometer.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good separation between this compound and this compound-acid.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection:

-

UV Detection: Wavelength set at the absorbance maximum of this compound (e.g., around 280 nm).

-

Mass Spectrometry (MS) Detection: Electrospray ionization (ESI) in positive mode is suitable for the detection of both this compound and this compound-acid.

-

-

Injection Volume: 10-20 µL.

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions containing known concentrations of this compound and this compound-acid reference standards in the mobile phase.

-

Calibration: Inject the standard solutions into the HPLC system to construct a calibration curve for each analyte.

-

Sample Analysis: Inject the prepared samples from the forced degradation study (Protocol 1).

-

Quantification: Determine the concentrations of this compound and this compound-acid in the samples by comparing their peak areas to the respective calibration curves.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical degradation pathway of this compound.

Caption: Workflow for this compound Stability Testing.

Caption: this compound Degradation Pathway.

Conclusion

The stability of this compound in aqueous solutions is significantly dependent on pH and temperature. In acidic environments, typical of many beverage and food applications, this compound undergoes hydrolysis to form this compound-acid. Understanding the kinetics of this degradation is essential for formulation development, shelf-life prediction, and ensuring product quality. The protocols provided in this application note offer a framework for researchers and scientists to systematically evaluate the stability of this compound in their specific product matrices.

References

Application Notes and Protocols for Solid-Phase Extraction (SPE) Cleanup of Advantame in Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Advantame is a high-intensity sweetener and flavor enhancer derived from aspartame.[1][2] Its determination in complex sample matrices, such as food and beverage products, often requires an effective sample cleanup step to remove interfering components that can affect the accuracy and precision of analytical methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex mixtures. This document provides a detailed protocol for the cleanup of this compound in various samples using reversed-phase SPE with C18 cartridges.

This compound is structurally similar to aspartame but is significantly more stable under various conditions.[3] It is sparingly soluble in water and more soluble in organic solvents like ethanol and ethyl acetate.[2][4] this compound exhibits good stability in acidic conditions, with an optimal pH range of 3.2 to 4.5, which is a key consideration for developing a robust SPE method.

Quantitative Data Summary

The following table summarizes the quantitative data for this compound analysis from various studies. It is important to note that the sample preparation methods may vary between studies.

| Parameter | Value | Sample Matrix | Sample Preparation Method | Analytical Method | Reference |

| Recovery | 68.8-99.9% | Processed Foods | Dialysis followed by Sep-Pak Plus C18 cartridge cleanup | LC-MS/MS | [No specific citation available in provided text] |

| Recovery | 64.1-89.9% | Processed Foods | Dialysis followed by Sep-Pak Plus C18 cartridge cleanup | HPLC | [No specific citation available in provided text] |

| Recovery | 80.3-98.0% | Beverages, Yogurt, Jelly | Methanol-water extraction, centrifugation, filtration | UPLC-MS/MS | [No specific citation available in provided text] |

| Limit of Detection (LOD) | 0.03 mg/kg | Beverages, Yogurt, Jelly | Methanol-water extraction, centrifugation, filtration | UPLC-MS/MS | [No specific citation available in provided text] |

| Limit of Quantification (LOQ) | 0.10 mg/kg | Beverages, Yogurt, Jelly | Methanol-water extraction, centrifugation, filtration | UPLC-MS/MS | [No specific citation available in provided text] |

| Quantitation Limit | 0.00004 g/kg | Processed Foods | Dialysis followed by Sep-Pak Plus C18 cartridge cleanup | LC-MS/MS | [No specific citation available in provided text] |

| Quantitation Limit | 0.0004 g/kg | Processed Foods | Dialysis followed by Sep-Pak Plus C18 cartridge cleanup | HPLC | [No specific citation available in provided text] |

Experimental Workflow Diagram

Caption: Workflow for this compound Cleanup using Solid-Phase Extraction.

Detailed Experimental Protocol: Reversed-Phase SPE for this compound Cleanup

This protocol is a general guideline for the cleanup of this compound from liquid samples or sample extracts using a C18 reversed-phase SPE cartridge. Optimization may be required for specific sample matrices.

1. Materials and Reagents

-

SPE Cartridges: C18 cartridges (e.g., Waters Sep-Pak C18, 500 mg, 6 mL)

-

This compound Standard: Analytical grade

-

Methanol: HPLC grade

-

Acetonitrile: HPLC grade

-

Water: Deionized or HPLC grade

-

Formic Acid or Phosphoric Acid: Analytical grade

-

Sample Extraction Solvent: e.g., Methanol/Water (50:50, v/v)

-

SPE Conditioning Solvent: Methanol

-

SPE Equilibration Solvent: Water, acidified to pH ~4.0 with formic or phosphoric acid

-

SPE Wash Solvent: 5% Methanol in acidified water (pH ~4.0)

-

SPE Elution Solvent: Methanol or Acetonitrile

-

Glassware and Equipment: Volumetric flasks, pipettes, centrifuge, filtration apparatus, SPE vacuum manifold, nitrogen evaporator.

2. Sample Preparation

-

Liquid Samples (e.g., Beverages):

-

Degas carbonated beverages by sonication.

-

Centrifuge or filter the sample to remove any particulate matter.

-

Adjust the pH of the sample to approximately 4.0 with a dilute acid (e.g., formic acid). This enhances the stability of this compound and promotes its retention on the C18 sorbent.

-

-

Solid or Semi-Solid Samples (e.g., Yogurt, Baked Goods):

-

Homogenize a known weight of the sample.

-

Extract the homogenized sample with a suitable solvent, such as a methanol/water mixture. The ratio and volume will depend on the sample matrix and should be optimized.

-

Vortex or sonicate the mixture to ensure efficient extraction.

-

Centrifuge the extract to pellet solid debris and filter the supernatant.

-

Adjust the pH of the final extract to approximately 4.0.

-